molecular formula C15H15FN2 B11869988 4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline

4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline

Cat. No.: B11869988
M. Wt: 242.29 g/mol
InChI Key: HWMPEABUPUDRSM-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Aniline Group: The aniline group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituents introduced.

Scientific Research Applications

4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dihydroisoquinolin-1(2H)-YL)-3-fluoroaniline: Similar structure with an isoquinoline ring instead of a quinoline ring.

    4-(3,4-Dihydroquinolin-1(2H)-YL)-3-chloroaniline: Similar structure with a chlorine atom instead of a fluorine atom.

    4-(3,4-Dihydroquinolin-1(2H)-YL)-3-bromoaniline: Similar structure with a bromine atom instead of a fluorine atom.

Uniqueness

4-(3,4-Dihydroquinolin-1(2H)-YL)-3-fluoroaniline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FN2

Molecular Weight

242.29 g/mol

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-3-fluoroaniline

InChI

InChI=1S/C15H15FN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2

InChI Key

HWMPEABUPUDRSM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)F

Origin of Product

United States

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